

# An In-depth Technical Guide to 2-Methyl-5-vinylpyridine

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## Compound of Interest

Compound Name: 2-Methyl-5-vinylpyridine

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This technical guide provides a comprehensive overview of **2-Methyl-5-vinylpyridine**, a versatile pyridine derivative with significant applications in polymer chemistry and as an intermediate in the synthesis of various organic compounds. This document details its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.

## Core Chemical Identifiers

**2-Methyl-5-vinylpyridine** is unequivocally identified by its Chemical Abstracts Service (CAS) number, which is 140-76-1. It is also known by a variety of synonyms across different chemical databases and commercial suppliers.

Identifier Type	Identifier
CAS Number	140-76-1
IUPAC Name	5-Ethenyl-2-methylpyridine
Other Synonyms	2-Picoline, 5-vinyl- 5-Vinyl-2-picoline Pyridine, 2-methyl-5-vinyl- 2,5-Methylvinylpyridine 2-MVP
Beilstein Registry Number	106229
EINECS Number	205-432-5
UNII	34ET764YF8

## Physicochemical and Quantitative Data

The following table summarizes the key physical and chemical properties of **2-Methyl-5-vinylpyridine**, providing essential data for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N
Molecular Weight	119.16 g/mol
Appearance	Clear to faintly opalescent liquid
Boiling Point	181 °C
Melting Point	-12.0 °C to -14.3 °C
Flash Point	73.9 °C (Open cup)
Density	0.978 - 0.982 g/cm <sup>3</sup> at 20 °C
Vapor Pressure	1.18 mmHg at 25 °C
pKa (conjugate acid)	5.67
Refractive Index	1.5400 - 1.5454 at 20 °C

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Methyl-5-vinylpyridine** are crucial for its effective utilization in research and development. The following sections provide an overview of established protocols.

### Synthesis of 2-Methyl-5-vinylpyridine

#### 1. Dehydrogenation of 2-Methyl-5-ethylpyridine

This industrial method involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine at elevated temperatures.<sup>[1]</sup>

- Reactants: 2-Methyl-5-ethylpyridine vapor, optionally mixed with an inert gas such as carbon dioxide or nitrogen.
- Apparatus: A reaction tube (e.g., stainless steel) heated to the reaction temperature.
- Procedure:

- Vaporize 2-methyl-5-ethylpyridine.
- Mix the vapor with an equal volume of an inert gas (e.g., CO<sub>2</sub> or N<sub>2</sub>).
- Heat the gas mixture to approximately 500 °C.
- Pass the hot mixture through a reaction tube maintained at a dehydrogenation temperature, typically between 500 °C and 800 °C (desirably around 700 °C). The process can be catalyzed, for example, by passing the vapors over silica brick or using a tungstic oxide catalyst.
- The space velocity (volume of gas per hour divided by the volume of the tube) is maintained at about 100-200.
- Condense the vapors exiting the reaction tube. The condensate will contain **2-methyl-5-vinylpyridine** and unreacted 2-methyl-5-ethylpyridine.
- Separate the product from the starting material by fractional distillation. The unreacted 2-methyl-5-ethylpyridine can be recycled.

## 2. Wittig Reaction Approach

A laboratory-scale synthesis can be achieved via a Wittig reaction, starting from 2-methyl-5-formylpyridine.<sup>[2]</sup>

- Reactants: Methyltriphenylphosphonium bromide, potassium tert-butoxide, 2-methyl-5-formylpyridine, diethyl ether (as solvent).
- Apparatus: A multi-necked flask equipped with a stirrer and dropping funnel, under an inert atmosphere.
- Procedure:
  - In a 2L four-necked flask, dissolve 173 g of methyltriphenylphosphonium bromide in 400 ml of diethyl ether.
  - Cool the solution to below 5 °C and add 57 g of potassium tert-butoxide in batches. Continue stirring for 1 hour to form the ylide.

- Slowly add a solution of 2-methyl-5-formylpyridine dropwise to the ylide solution, ensuring the reaction temperature does not exceed 10 °C.
- After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.
- Filter off the triphenylphosphine oxide precipitate.
- Concentrate the filtrate under reduced pressure at 80 °C.
- Collect the product by distillation at 110 to 130 °C. A polymerization inhibitor, such as 1 g of methyl hydroquinone, should be added during distillation.

## Analytical Methodologies

### 1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of **2-Methyl-5-vinylpyridine**.<sup>[3]</sup>

- Column: Newcrom R1 HPLC column or a similar reverse-phase column.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
- Detection: UV or MS detector.
- Application: This method is suitable for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.

### 2. Gas Chromatography (GC)

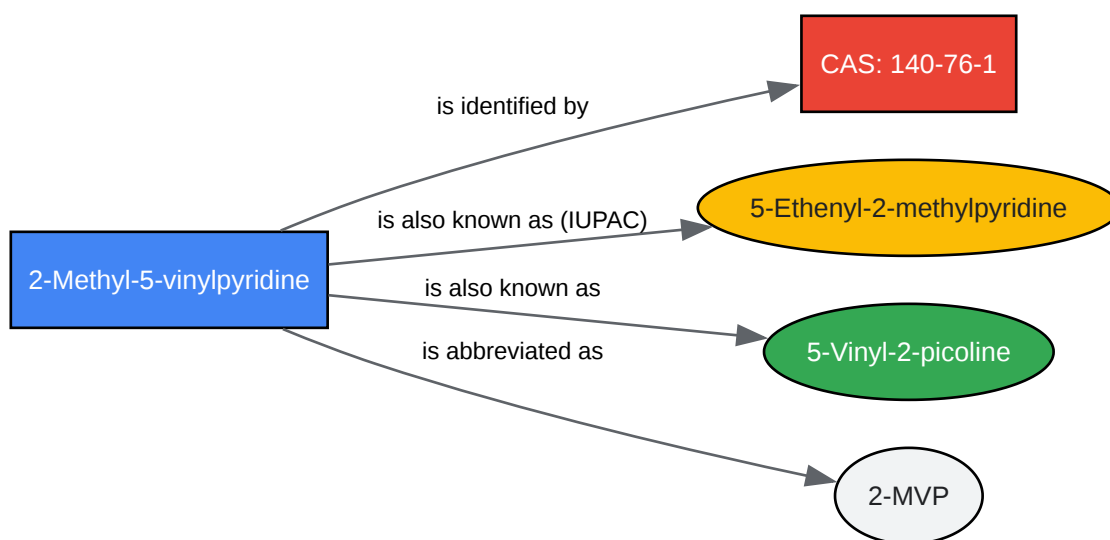
Gas chromatography is a robust method for the analysis of **2-Methyl-5-vinylpyridine**, particularly for assessing purity and analyzing air samples.<sup>[2][4][5]</sup>

- Column: A 60-m x 0.32-mm i.d. fused silica capillary column with a 1.0 µm film thickness (e.g., Stabilwax-DB).

- Carrier Gas: Helium.
- Detector: Flame Ionization Detector (FID).
- Sample Preparation: For purity analysis of the synthesized product, the sample can be diluted in a suitable solvent. For air analysis, samples can be collected by drawing air through XAD-7 sorbent tubes, followed by desorption with methanol.
- Analysis: The desorbed sample is injected into the GC, and the concentration is determined by comparing the peak area to that of standards.

## Visualizing Chemical Identity

The following diagram illustrates the logical relationship between the primary name, CAS number, and key synonyms of **2-Methyl-5-vinylpyridine**.



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